Dimethyl 4-acetamidophthalate
Description
Dimethyl 4-acetamidophthalate is an organic compound with the molecular formula C12H13NO5. It is a derivative of phthalic acid and is characterized by the presence of two methoxy groups and an acetamido group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Properties
IUPAC Name |
dimethyl 4-acetamidobenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKFTOOAAIVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334274 | |
| Record name | Dimethyl 4-acetamidophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51832-56-5 | |
| Record name | Dimethyl 4-acetamidophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-acetamidophthalate can be synthesized through several methods. One common method involves the reaction of nitrophthalic anhydride with methanol in the presence of a graphite-phase carbon nitride supported cuprous catalyst (g-C3N4/Cu2O) and acetic anhydride. This reaction typically occurs under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-acetamidophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Dimethyl 4-acetamidophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which dimethyl 4-acetamidophthalate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl phthalate: A simpler ester of phthalic acid without the acetamido group.
Diethyl phthalate: Another ester of phthalic acid with ethyl groups instead of methoxy groups.
Dimethyl terephthalate: An isomer with the ester groups in the para position on the benzene ring.
Uniqueness
Dimethyl 4-acetamidophthalate is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with simpler phthalate esters .
Biological Activity
Dimethyl 4-acetamidophthalate (DMAP) is a chemical compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of DMAP, examining its mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative of phthalic acid, characterized by the presence of two methoxy groups and an acetamido substituent. Its chemical formula is CHNO.
Target Interaction
DMAP, like other phthalates, interacts with various neural structures that regulate brain functions. It is classified as an endocrine-disrupting chemical (EDC), meaning it can interfere with hormonal balance by affecting hormone synthesis, transport, and metabolism.
Biochemical Pathways
The biodegradation of DMAP begins with hydrolysis reactions that yield phthalic acid (PA), which is further degraded through di-oxygenation pathways. This process highlights the compound's potential environmental impact as well as its metabolic fate in biological systems.
Pharmacokinetics
DMAP exhibits low solubility in water and exists in three primary forms in aquatic environments: adsorbed onto particulates, dissolved in water, and settled in sediments. This distribution can influence its bioavailability and ecological effects.
Biological Effects
Research indicates that DMAP can disrupt physiological processes even at low concentrations. Its action may lead to various health implications, including potential neurotoxic effects due to its interaction with neural receptors and pathways.
Toxicity and Safety
The environmental toxicity of DMAP is considered low; however, excessive exposure can lead to significant health risks. Studies have shown that high doses can cause liver damage and other organ toxicity. Monitoring exposure levels is crucial for ensuring safety in both industrial applications and environmental contexts .
Applications in Research
DMAP serves as an intermediate in organic synthesis and has potential applications in medicinal chemistry. Ongoing research aims to explore its therapeutic properties, particularly concerning its interactions with biomolecules.
Summary of Biological Activity
| Aspect | Details |
|---|---|
| Chemical Structure | CHNO |
| Mechanism of Action | Endocrine disruptor affecting hormonal balance; interacts with neural structures |
| Pharmacokinetics | Low solubility; exists in multiple environmental forms |
| Toxicity | Potential liver damage; caution advised for high exposure levels |
| Research Applications | Intermediate in organic synthesis; potential therapeutic uses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
